methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions[][4].
Major Products Formed
Scientific Research Applications
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s interaction with various cellular pathways, including oxidative stress and inflammatory responses, further elucidates its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- 5-Methyl-1H-pyrazole
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(6-3-4-6)7(5-10-11)9(12)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHWHHTDXYYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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